

X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives

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Compound of Interest

Compound Name: Methyl 3-(2-aminophenoxy)benzoate

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A Comparative Guide to the Crystallography of Benzoate Derivatives

In the landscape of drug discovery and materials science, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the X-ray crystallographic data of several methyl benzoate derivatives, offering insights into their molecular conformations and intermolecular interactions. While crystallographic data for **Methyl 3-(2-aminophenoxy)benzoate** derivatives is not readily available in the public domain, we will explore structurally related compounds to provide a valuable comparative framework for researchers.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of methyl and ethyl benzoate derivatives. These compounds, while not direct derivatives of **Methyl 3-(2-aminophenoxy)benzoate**, share structural motifs such as the benzoate core and amino or phenoxy-like linkages, making them relevant for comparison.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate	C ₁₃ H ₁₇ NO ₄	Monoclinic	P2 ₁ /c	8.3020(12)	9.7232(14)	7.665(1)	97.855(13)	[1]
Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate	C ₁₇ H ₁₇ NO ₄	Monoclinic	P2 ₁ /c	12.4229(5)	9.6392(5)	13.2384(6)	102.457(3)	[2]
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate	C ₁₇ H ₁₃ NO ₄	Orthorhombic	Pca2 ₁	-	-	-	-	[3]
Anhydrous Metronidazole Benzoate	-	Triclinic	P1	6.649(2)	8.666(1)	11.940(3)	76.70(2) α, 76.72(2) β, 87.56(2) γ	[4]

Metroni							94.33(2	
dazole)α,	
Benzoa	-	Triclinic	P1	7.544(1	7.990(1	12.329(97.40(2	[4]
te))	4))β,	
Monohy							101.36(
drate							1)γ	

Note: Full unit cell parameters for the orthorhombic crystal system of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate were not detailed in the referenced abstract.

Intermolecular Interactions and Molecular Conformation

The crystal packing of these benzoate derivatives is significantly influenced by a variety of non-covalent interactions.

- Methyl 3-[(tert-butoxycarbonyl)amino]benzoate: The extended structure of this compound is characterized by molecular pairs connected through N—H \cdots O and C—H \cdots O hydrogen bonds, forming inversion dimers.[1] These dimers further assemble into supramolecular layers.[1] Aromatic π – π stacking and C—H \cdots π contacts also play a crucial role in building the three-dimensional architecture.[1]
- Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: In this Schiff base, the benzylidene and benzoate rings are inclined to each other by 24.58 (8)°.[5] The crystal structure reveals that molecules are linked by O—H \cdots N hydrogen bonds, creating zigzag chains.[5] These chains are further connected by C—H \cdots π and weak offset π – π interactions to form sheets.[5]
- Anhydrous Metronidazole Benzoate vs. its Monohydrate: A comparative study of these two forms highlights the role of solvent molecules in crystal packing. The anhydrous form is held together by van der Waals interactions, whereas the monohydrate form exhibits strong intermolecular hydrogen bonding mediated by water molecules, leading to different molecular conformations in the two crystal forms.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the synthesis and crystallization procedures for some of the discussed compounds.

Synthesis and Crystallization of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate[1]

- Synthesis: 10 mmol of meta-amino benzoic acid was dissolved in a 5% w/v sodium carbonate solution. To this, 12 mmol of Boc-anhydride in dry tetrahydrofuran (THF) was added. The mixture was stirred for 12 hours. After evaporation of THF, the solution was acidified to pH 2 with 2 N HCl. The product was purified using silica gel with a mixture of ethyl acetate and petroleum ether.
- Crystallization: Stable, colorless crystals were obtained through the gradual evaporation of a mixed ethanol–water solvent system.[1]

Synthesis and Crystallization of Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate[5]

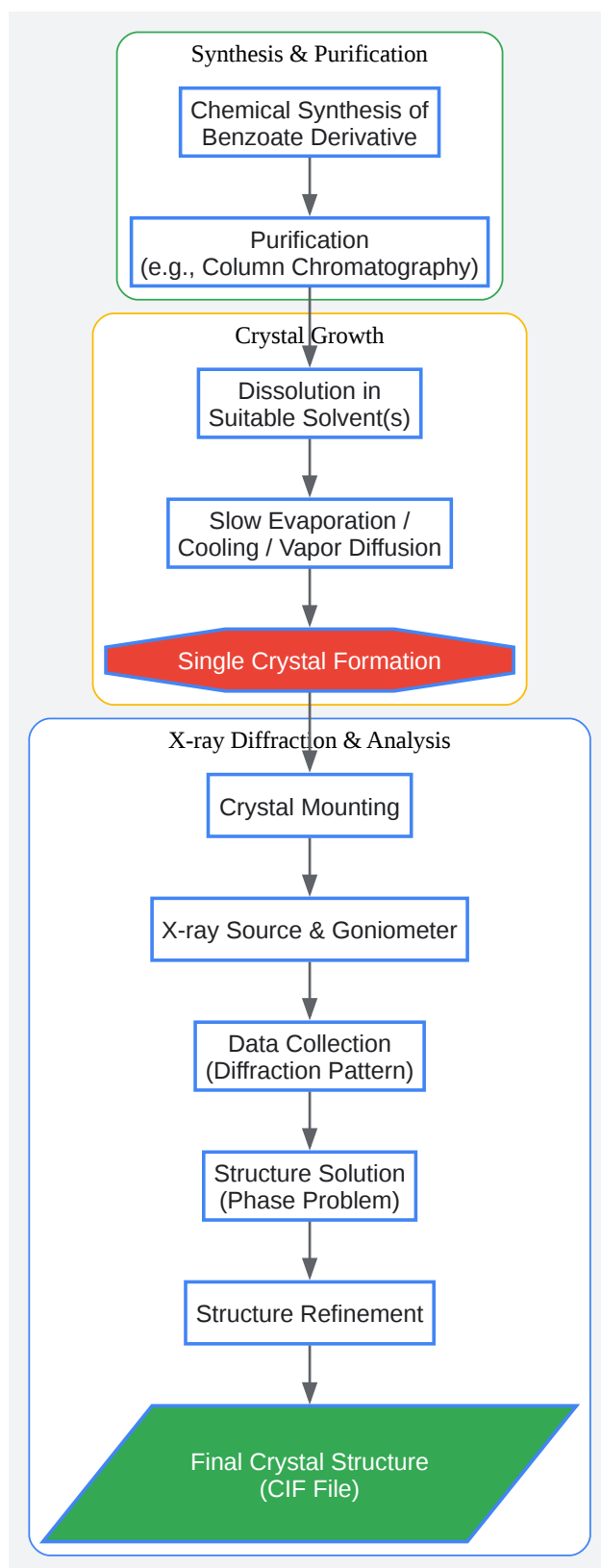
- Synthesis: An equimolar mixture of benzocaine (1.16 g, 7 mmol) and vanillin (1.07 g, 7 mmol) was slurried in 2 ml of anhydrous ethanol and stirred for 18 hours at room temperature. The resulting product was filtered and air-dried.
- Crystallization: Single crystals were prepared by dissolving an equimolar mixture of benzocaine (0.83 g, 5 mmol) and vanillin (0.77 g, 5 mmol) in 10 ml of ethanol. Yellow, block-like crystals were obtained after four days of slow evaporation under ambient conditions.[5]

Synthesis and Crystallization of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate[3]

- Synthesis: The compound was prepared by the condensation of 4-hydroxycoumarin and methyl 2-aminobenzoate. A mixture of the aniline (2 equivalents) and 4-hydroxycoumarin was heated at 453 K for 1 hour. A solution of hot methanol and aqueous NaOH was then added, and the mixture was stirred for 30 minutes at 333 K and filtered.
- Crystallization: The resulting compound was recrystallized from dimethylformamide to yield yellow single crystals.[3]

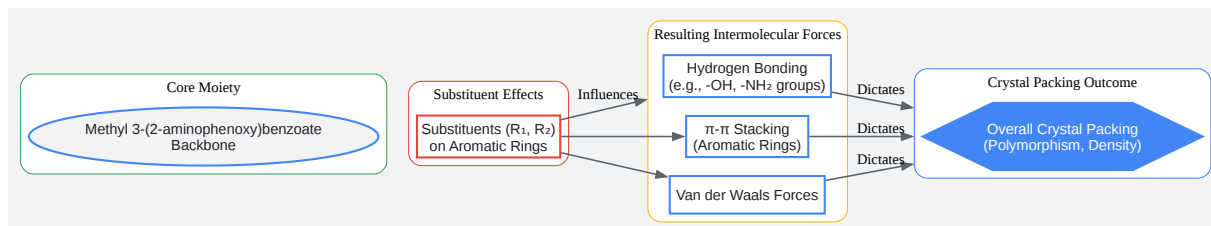
Visualizing Crystallographic Workflows and Relationships

To further aid in the understanding of the processes and concepts discussed, the following diagrams are provided.



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.



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